(S)-(+)-alpha-Methoxyphenylacetic acid

Catalog No.
S1483196
CAS No.
26164-26-1
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-alpha-Methoxyphenylacetic acid

CAS Number

26164-26-1

Product Name

(S)-(+)-alpha-Methoxyphenylacetic acid

IUPAC Name

(2S)-2-methoxy-2-phenylacetic acid

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-12-8(9(10)11)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,10,11)/t8-/m0/s1

InChI Key

DIWVBIXQCNRCFE-QMMMGPOBSA-N

SMILES

COC(C1=CC=CC=C1)C(=O)O

Synonyms

L-α-Methoxyphenylacetic Acid; (S)-2-Methoxy-2-(phenyl)ethanoic Acid; (S)-(+)-O-Methylmandelic Acid; α-Methoxy-benzeneacetic Acid;

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)O

Isomeric SMILES

CO[C@@H](C1=CC=CC=C1)C(=O)O

Applications in Organic Synthesis

(S)-(+)-alpha-Methoxyphenylacetic acid is valued for its ability to introduce a specific chiral center into a target molecule. This chiral center can influence the molecule's biological properties, making it a valuable tool in various research fields.

  • Synthesis of biologically active molecules: The chiral center of (S)-(+)-alpha-Methoxyphenylacetic acid can be used to create new molecules with potential therapeutic applications. For example, it has been used in the synthesis of:
    • Acyclonucleoside phosphonates, which are structural analogs of the antiviral drug adefovir [].
    • Labeled discodermolide, a molecule used to study its binding to tubulin, a protein essential for cell structure and function [].
  • Development of new materials: The unique properties of (S)-(+)-alpha-Methoxyphenylacetic acid can also be used to develop new materials with specific functionalities. For example, it has been used in the synthesis of:
    • 10-Isocyano-4-cadinene, a molecule with potential antifouling activity, meaning it could resist the buildup of organisms on surfaces [].

(S)-(+)-alpha-Methoxyphenylacetic acid is a chiral compound with the molecular formula C₉H₁₀O₃. It is an important derivative of mandelic acid, characterized by the presence of a methoxy group attached to the phenyl ring. This compound exhibits various conformations due to its flexible structure, which can influence its chemical behavior and biological activity. The study of its rotational spectrum has revealed multiple conformers, indicating a rich conformational landscape that plays a significant role in its interactions and stability in different environments .

(S)-(+)-alpha-Methoxyphenylacetic acid itself doesn't possess known biological activity. However, its chiral (S) configuration allows it to direct the stereochemistry of newly formed bonds during organic synthesis. This property is particularly useful for creating molecules with specific spatial arrangements, which can be critical for their biological function [].

, particularly in organic synthesis. It can react with various reagents to form derivatives or to facilitate transformations. For example, it has been utilized in reactions involving zirconium ions, where its methyl group influences the formation of chelates compared to mandelic acid. The reactivity of this compound is often attributed to the presence of both the carboxylic acid and the methoxy functional groups, allowing for diverse reaction pathways .

Research indicates that (S)-(+)-alpha-Methoxyphenylacetic acid exhibits notable biological activities. It has been studied for its potential anti-inflammatory and analgesic properties, similar to those of mandelic acid. Additionally, its unique structural features may contribute to interactions with biological targets, although specific mechanisms and effects require further investigation. The compound's chirality is significant; the (S)-enantiomer may exhibit different biological effects compared to its (R)-counterpart .

(S)-(+)-alpha-Methoxyphenylacetic acid can be synthesized through various methods:

  • Methylation of Mandelic Acid: One common method involves reacting mandelic acid with sodium hydroxide followed by dimethyl sulfate. This process yields the sodium salt of alpha-methoxyphenylacetic acid, which can then be converted to the free acid through acidification .
  • Chiral Resolution: Another approach involves the resolution of racemic mixtures using chiral reagents or catalysts to isolate the (S)-enantiomer.
  • Alternative Synthetic Routes: Other methods may include modifications of existing phenolic compounds or utilizing enzymatic transformations for more selective synthesis .

(S)-(+)-alpha-Methoxyphenylacetic acid finds applications in several fields:

  • Pharmaceuticals: Its potential therapeutic properties make it a candidate for drug development.
  • Chemical Reagents: It serves as a reagent in organic synthesis and analytical chemistry, particularly for detecting metal ions like zirconium.
  • Research: Its unique structural properties make it valuable in studies related to conformational analysis and molecular interactions .

Interaction studies involving (S)-(+)-alpha-Methoxyphenylacetic acid have focused on its binding affinity with various biological targets. These studies often highlight how its conformational flexibility influences interaction strength and specificity. For example, research has shown that the compound can form complexes with metal ions, which may affect its solubility and reactivity in different environments. Further exploration into these interactions could provide insights into its potential therapeutic applications .

Several compounds share structural similarities with (S)-(+)-alpha-Methoxyphenylacetic acid, including:

  • Mandelic Acid: A precursor compound that lacks the methoxy group but shares similar biological activities.
  • (R)-(-)-alpha-Methoxyphenylacetic Acid: The enantiomer of (S)-(+)-alpha-Methoxyphenylacetic acid, which may exhibit different properties.
  • Beta-Methoxyphenylacetic Acid: Similar in structure but differs by the position of the methoxy group on the phenyl ring.

Comparison Table

CompoundKey FeaturesUnique Aspects
(S)-(+)-alpha-Methoxyphenylacetic AcidChiral, methoxy group on alpha carbonExhibits distinct biological activity due to chirality
Mandelic AcidNon-chiral, hydroxyl group instead of methoxyMore established use in pharmaceuticals
(R)-(-)-alpha-Methoxyphenylacetic AcidChiral counterpartPotentially different pharmacological effects
Beta-Methoxyphenylacetic AcidMethoxy group at beta positionDifferent reactivity patterns compared to alpha form

This comparison highlights how (S)-(+)-alpha-Methoxyphenylacetic acid stands out due to its unique chiral structure and potential applications in medicinal chemistry and organic synthesis.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

Explore Compound Types